Product packaging for Lithium indoline-1-carboxylate(Cat. No.:)

Lithium indoline-1-carboxylate

Cat. No.: B12841608
M. Wt: 169.1 g/mol
InChI Key: VGUTUDWQJZINLP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium indoline-1-carboxylate is a specialized organolithium reagent that serves as a valuable intermediate in synthetic organic chemistry, particularly in the construction and functionalization of indole-based structures . The indoline scaffold is a core moiety in numerous biologically active alkaloids and pharmaceutical compounds . This reagent is typically employed in lithiation reactions, where it facilitates directed ortho-metalation, allowing researchers to introduce a wide variety of electrophiles at specific positions on the heterocyclic ring system . This reactivity is crucial for generating diverse compound libraries for drug discovery and development. Indole and indoline derivatives are prevalent in medicinal chemistry, showing a wide spectrum of bioactivities including anti-inflammatory, antimicrobial, and anticancer properties . The lithium carboxylate group offers a reactive handle for further transformations, making this compound a versatile building block for the synthesis of more complex molecules. As with all reagents of this nature, proper handling under inert atmospheres is essential to maintain stability and reactivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the relevant scientific literature for specific synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8LiNO2 B12841608 Lithium indoline-1-carboxylate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8LiNO2

Molecular Weight

169.1 g/mol

IUPAC Name

lithium;2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C9H9NO2.Li/c11-9(12)10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6H2,(H,11,12);/q;+1/p-1

InChI Key

VGUTUDWQJZINLP-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CN(C2=CC=CC=C21)C(=O)[O-]

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups and molecular structure of Lithium indoline-1-carboxylate. mdpi.com The spectra are characterized by vibrations of the indoline (B122111) ring and the prominent signals from the lithium carboxylate group.

The infrared spectrum of a lithium carboxylate salt is typically dominated by strong absorptions from the carboxylate anion (COO⁻). researchgate.netspectroscopyonline.com Unlike carboxylic acids which show a sharp carbonyl (C=O) stretch around 1700 cm⁻¹, carboxylates exhibit two distinct, intense bands corresponding to the asymmetric and symmetric stretching of the COO⁻ group. spectroscopyonline.com This is due to the delocalization of the negative charge between the two oxygen atoms, resulting in a bond order of approximately 1.5. spectroscopyonline.com

For this compound, the key vibrational modes are:

Carboxylate Group (COO⁻): The asymmetric stretching vibration (νₐₛ(COO⁻)) is expected in the range of 1650–1540 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) typically appears between 1450–1360 cm⁻¹. spectroscopyonline.com These peaks are characteristically intense due to the large change in dipole moment during vibration. spectroscopyonline.com

Aromatic Ring: C-H stretching vibrations of the benzene (B151609) portion of the indoline ring are anticipated above 3000 cm⁻¹. The aromatic C=C stretching vibrations typically produce a series of bands in the 1600–1450 cm⁻¹ region.

Indoline Ring: The aliphatic C-H stretching modes of the saturated five-membered ring are expected in the 2960-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine within the ring system is generally found in the 1250-1020 cm⁻¹ region.

Lithium-Oxygen Interaction: Modes involving significant lithium ion motion are typically observed in the far-infrared region, often between 300 and 500 cm⁻¹. nih.gov

The Raman spectrum provides complementary information. While the carboxylate stretches are also visible, aromatic ring vibrations are often more pronounced. In studies of lithium carbonate, a key component in battery interphases, Raman spectroscopy has been used to identify isotopic shifts related to the lithium cation (⁶Li vs. ⁷Li), a technique that could theoretically be applied here. researchgate.netnih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
Aromatic C-HStretching>3000IR, Raman
Aliphatic C-HStretching2960-2850IR, Raman
Carboxylate (COO⁻)Asymmetric Stretching1650-1540IR (Strong)
Aromatic C=CStretching1600-1450IR, Raman
Carboxylate (COO⁻)Symmetric Stretching1450-1360IR (Strong)
C-NStretching1250-1020IR
Li⁺-O⁻Lattice/Ion Motion300-500IR, Raman

To achieve more precise vibrational assignments, experimental IR and Raman spectra are often compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT). nih.govchemrxiv.org By calculating the harmonic vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be simulated.

This comparative approach allows for:

Confirmation of Assignments: Theoretical calculations can confirm the assignment of complex vibrational modes that arise from the coupling of multiple bond stretches or bends.

Prediction of Spectra: For novel compounds, DFT can predict the vibrational spectra, aiding in their identification and characterization. chemrxiv.org

Structural Insight: A good agreement between the experimental and computed spectra provides confidence in the optimized (calculated) molecular geometry. Studies on related molecules, such as indole-3-carbinol (B1674136) and lithium methanesulfonate, have shown that DFT calculations can yield spectra in reasonable agreement with experimental results, particularly in terms of transition energy and relative intensities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra provide a complete map of the hydrogen and carbon framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene ring and the aliphatic protons on the five-membered ring. Based on data for indoline and its derivatives, the chemical shifts can be predicted. chemicalbook.comrsc.org

Aromatic Protons (H-4, H-5, H-6, H-7): These protons would appear in the downfield region, typically between δ 6.6 and 7.2 ppm. chemicalbook.com Their specific shifts and coupling patterns (doublets, triplets) would depend on their position on the ring and their coupling to adjacent protons.

Aliphatic Protons (H-2, H-3): The protons on the saturated part of the five-membered ring would appear more upfield. The two protons on C-2 (α to the nitrogen) are expected to resonate around δ 4.0 ppm, likely as a triplet. The two protons on C-3 are expected to be further upfield, around δ 3.2 ppm, also as a triplet due to coupling with the C-2 protons. rsc.org

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
H-4, H-5, H-6, H-76.6 - 7.2m (Multiplet)
H-2~4.0t (Triplet)
H-3~3.2t (Triplet)

Note: Chemical shifts are estimations based on related indoline structures and can vary with solvent and concentration. clockss.org

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For this compound, nine distinct signals are expected.

Carboxylate Carbon (C=O): The carbon of the carboxylate group is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 165-180 ppm. rsc.org

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7a): These carbons of the fused benzene ring will resonate in the aromatic region, generally between δ 110 and 155 ppm. rsc.orgjournals.co.zachemicalbook.com The two carbons at the ring junction (C-3a and C-7a) will have characteristic shifts within this range.

Aliphatic Carbons (C-2, C-3): The saturated carbons of the five-membered ring appear in the upfield region. C-2, being directly attached to the nitrogen, is expected around δ 48-55 ppm, while C-3 would be further upfield, around δ 28-35 ppm. rsc.org

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-COO⁻165 - 180
C-7a~152
C-3a~131
C-4, C-5, C-6, C-7110 - 130
C-248 - 55
C-328 - 35

Note: Chemical shifts are estimations based on related indoline structures and can vary with the solvent. clockss.org

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of the compound with high precision and to deduce its structure from fragmentation patterns. mdpi.comnih.gov For this compound (C₉H₈NLiO₂), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by matching the experimental mass to the calculated exact mass.

The molecular ion (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. In some techniques like Fast Atom Bombardment (FAB), an [M+H]⁺ or [M+Li]⁺ adduct might also be prominent.

The fragmentation of the molecular ion provides structural clues. chemguide.co.uklibretexts.org Plausible fragmentation pathways for this compound include:

Decarboxylation: A primary and highly characteristic fragmentation for carboxylates is the loss of carbon dioxide (CO₂; 44 Da), which would result in an indolinyl anion or a related radical cation depending on the ionization mode. libretexts.org

Ring Cleavage: The indoline ring itself can fragment. Cleavage of the C2-C3 bond is a common pathway in indoline derivatives. researchgate.net

Loss of the Carboxylate Group: The entire -COOLi group could be lost as a fragment.

Analysis of the resulting fragment ions allows for the reconstruction of the molecular structure, confirming the presence and connectivity of the indoline core and the carboxylate group. researchgate.net

X-ray Crystallography for Absolute Solid-State Structure Determination

No crystallographic data, such as crystal system, space group, unit cell dimensions, or atomic coordinates for this compound, were found.

Advanced Spectroscopic Techniques for Specialized Analyses

No specific data from advanced spectroscopic techniques for this compound were identified.

Compound Names

In Depth Computational and Theoretical Investigations of Lithium Indoline 1 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic properties of molecular systems. For lithium indoline-1-carboxylate, DFT calculations would be instrumental in elucidating its electronic structure and predicting its reactivity. These calculations provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.

The energetic landscape could also be explored to identify different stable conformations (isomers) and the transition states that connect them. This would provide a deeper understanding of the molecule's flexibility and the energy barriers to conformational changes.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich carboxylate group and the indoline (B122111) ring. The LUMO, in contrast, would likely be associated with the regions of the molecule that can accept electron density. The distribution of electron density, which can be visualized through molecular electrostatic potential maps, would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a guide to its reactive sites. A DFT study on a substituted indoline-1-carboxylate derivative, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, has demonstrated the utility of such calculations in understanding the physicochemical properties of the indoline system. tandfonline.com

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound This table is generated based on theoretical principles and data from analogous systems, as direct computational results for this compound were not found.

Bonding and Intermolecular Interaction Analysis

To gain a more nuanced understanding of the bonding within this compound, more advanced computational techniques can be employed.

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds. In this compound, NBO analysis would quantify the degree of charge transfer from the indoline-1-carboxylate anion to the lithium cation, providing insight into the ionic character of the Li-O bond.

Furthermore, NBO can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of occupied and unoccupied orbitals. For instance, the interaction between the lone pair electrons on the nitrogen atom of the indoline ring and the antibonding orbitals of adjacent bonds could be quantified.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the electron density at the bond critical points (BCPs)—points of minimum electron density between two bonded atoms—the nature of the chemical bond can be characterized.

For the Li-O bond in this compound, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP would indicate the nature of the interaction. A low electron density and a positive Laplacian are characteristic of ionic bonds, which is the expected nature of the interaction between lithium and the carboxylate oxygen.

Reactivity Profiles and Mechanistic Insights in Organic Transformations

Nucleophilic Reactivity of the Carboxylate Anion in Lithium Salt Form

The carboxylate group in lithium indoline-1-carboxylate, formed by the deprotonation of the corresponding carboxylic acid, is a key functional moiety. While organolithium reagents (RLi) are potent nucleophiles and strong bases, the reactivity of lithium carboxylates is more nuanced. wikipedia.orgucalgary.ca The highly polar nature of the carbon-lithium bond in organolithium compounds makes them effective for nucleophilic additions and substitutions. wikipedia.org However, when reacting with carboxylic acids, the primary reaction is deprotonation to form a lithium carboxylate salt. acs.org

The lithium carboxylate itself can participate in nucleophilic aromatic substitution reactions. Research has shown that ortho-lithium or magnesium carboxylates can drive the displacement of ortho-fluoro or methoxy (B1213986) groups on unprotected naphthoic acids when reacted with organolithium and Grignard reagents. acs.orgresearchgate.net This process is believed to occur via a precoordination of the organometallic reagent with the substrate, followed by an addition-elimination mechanism. acs.orgresearchgate.net This highlights that the lithium carboxylate can act as a coordinating group to facilitate nucleophilic attack at other positions on the aromatic ring.

The general reactivity of organometallic reagents as nucleophiles can be categorized into three main groups: nucleophilic substitution, nucleophilic addition, and nucleophilic acyl substitution. ucalgary.ca While highly basic reagents like organolithiums can be too reactive for some substitutions, leading to elimination, the lithium carboxylate moiety of this compound primarily serves to activate the indoline (B122111) ring for other transformations rather than acting as a direct carbon-carbon bond-forming nucleophile itself. ucalgary.ca

Directed Ortho Metalation (DoM) Strategies with Indoline Systems

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The technique relies on a directed metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with various electrophiles, leading to exclusive ortho-substitution. wikipedia.org

In the context of indoline systems, the N-substituent plays a crucial role in directing the lithiation. The tert-butoxycarbonyl (Boc) group, a close analogue to the carboxylate group, has been shown to be an effective DMG for the selective lithiation at the C-7 position of the indoline ring. orgsyn.org This C-7 selectivity is significant because other directing groups on the indoline scaffold often promote metalation at the C-2 or C-3 positions. orgsyn.org The mechanism involves the coordination of the Lewis acidic lithium of the alkyllithium base to the Lewis basic heteroatom of the DMG. wikipedia.orgbaranlab.org This complexation increases the kinetic acidity of the ortho-protons, allowing for their removal by the strong base. organic-chemistry.org

The resulting C-7 lithiated indoline is a versatile intermediate that can be trapped with a range of electrophiles to introduce various functional groups. This methodology provides a reliable route to 7-substituted indolines, which are otherwise difficult to prepare using conventional methods. orgsyn.org The mechanism of DoM reactions can be influenced by factors such as the choice of base and the presence of in situ electrophiles, which can affect the equilibrium between different lithiated species. acs.org

Table 1: Comparison of Directing Groups in Indoline Lithiation

Directing Group Position of Lithiation Reference
N-(tert-butoxycarbonyl) C-7 orgsyn.org
Other N-directing groups C-2 or C-3 orgsyn.org

Intermolecular and Intramolecular Cyclization Reactions

Indoline derivatives are valuable precursors for constructing more complex heterocyclic systems through cyclization reactions. Both intermolecular and intramolecular pathways have been extensively explored, often employing transition metal catalysts. mdpi.com Palladium-catalyzed reactions, in particular, are a powerful tool for forming C-C and C-N bonds necessary for cyclization. mdpi.com

Intramolecular cyclization is a common strategy for synthesizing substituted indolines. For example, a visible-light-mediated, metal-free protocol has been developed for the synthesis of highly substituted indolines from N-allyl-2-haloanilines. rsc.org This method proceeds via the formation of an electron-donor-acceptor (EDA) complex and subsequent radical cyclization. rsc.org Palladium-catalyzed intramolecular cyclizations of 2-(1-alkynyl)-N-alkylideneanilines have also been reported to produce 2-substituted-3-(1-alkenyl)indoles in good yields. organic-chemistry.org

Furthermore, dearomatizing anionic cyclization of indole-derived ureas has been shown to produce polycyclic indoline derivatives. amanote.com Domino reactions, which involve a cascade of transformations in a single step, offer an efficient route to complex molecules. beilstein-archives.org For instance, a one-pot palladium-catalyzed domino reaction involving C,N-coupling, carbon monoxide insertion, and Suzuki-Miyaura coupling has been used to synthesize 2-aroylindoles from 2-gem-dibromovinylaniline. nih.gov The synthesis of the indolo[2,3-b]quinolone core, relevant to the natural product perophoramidine, has been achieved through an N-chlorosuccinimide-mediated intramolecular cyclization. nih.gov These examples demonstrate the versatility of the indoline scaffold in constructing fused and polycyclic ring systems.

Cross-Coupling Methodologies Utilizing Indoline-1-carboxylate Derivatives

Cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of indoline-1-carboxylate, particularly those functionalized via Directed ortho Metalation, serve as excellent substrates for these reactions. Palladium-catalyzed cross-coupling reactions are among the most successful and widely used methods. mdpi.com

Common cross-coupling reactions include the Suzuki-Miyaura, Heck, and Sonogashira reactions. differencebetween.commasterorganicchemistry.com

Suzuki Reaction: This reaction couples an organoboron compound (like a boronic acid) with an organohalide using a palladium(0) complex as a catalyst. differencebetween.comyoutube.com It is widely used for the synthesis of biaryls. mdpi.com

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. differencebetween.commasterorganicchemistry.com

Sonogashira Reaction: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. mdpi.com

A powerful strategy involves a domino palladium-catalyzed Heck cyclization followed by a Suzuki coupling to construct functionalized azaindolines. americanelements.com This approach tolerates a wide range of functional groups. americanelements.com Similarly, N-substituted indoles can be synthesized from indoline carboxylic acid through a process of aromatization followed by a C-N cross-coupling reaction using a recyclable nano copper oxide catalyst. researchgate.net The synthesis of indole (B1671886) carboxylate derivatives often involves the palladium-catalyzed arylation of C-3 bromo or iodo precursors. researchgate.net These methodologies underscore the importance of indoline-1-carboxylate derivatives as building blocks for accessing a diverse array of substituted indole and indoline structures. beilstein-journals.orgbeilstein-journals.orgacs.org

Table 2: Overview of Common Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System Product Type Reference
Suzuki Coupling Organohalide + Organoboron Palladium(0) complex Biaryls, Polyolefins differencebetween.comyoutube.com
Heck Reaction Unsaturated Halide + Alkene Palladium catalyst + Base Substituted Alkenes differencebetween.commasterorganicchemistry.com

Asymmetric Induction and Stereochemical Control in Lithium-Mediated Reactions

Achieving stereochemical control in organic synthesis is crucial for the preparation of enantiomerically pure compounds, particularly for pharmaceutical applications. Asymmetric functionalization of the indoline scaffold can be achieved through lithium-mediated reactions by employing chiral auxiliaries or ligands.

A notable example is the asymmetric lithiation of N-(tert-butoxycarbonyl)indoline. acs.org Using a combination of sec-butyllithium (B1581126) (s-BuLi) and the chiral diamine (-)-sparteine (B7772259) as a ligand, deprotonation occurs enantioselectively. The resulting enantioenriched and configurationally stable organolithium intermediate can then react with electrophiles to yield 2-substituted N-Boc indolines with excellent enantiomeric ratios. acs.org This process demonstrates that the stereochemical outcome is determined by the initial asymmetric deprotonation step. acs.org

The indoline framework itself can be used as a chiral auxiliary. For instance, chiral hydrazones derived from (S)-indoline react with organolithium reagents with extremely high diastereoselectivity to produce chiral hydrazines, which can be readily converted into chiral amino alcohols. nih.gov Additionally, the direct asymmetric N-propargylation of indoles has been accomplished using a lithium SPINOL phosphate (B84403) as a chiral catalyst, highlighting the potential of chiral lithium salts in asymmetric catalysis. nih.gov These methods provide powerful strategies for introducing stereocenters into indoline-containing molecules with a high degree of control.

Role as Key Intermediates in Diverse Synthetic Sequences

By leveraging the reactivity profiles discussed—nucleophilic coordination, directed metalation, cyclization, and cross-coupling—this compound and its derivatives serve as pivotal intermediates in the synthesis of a wide range of complex molecules.

The ability to selectively functionalize the C-7 position via DoM provides access to 7-substituted indolines that are precursors to correspondingly substituted indoles, which are not readily accessible by other means. orgsyn.org These functionalized intermediates can then be elaborated using cross-coupling methodologies. For example, a halogen introduced at the C-7 position can be used as a handle for Suzuki or Heck couplings to build more complex molecular frameworks. rsc.org

The indoline scaffold is a core component of many natural products and pharmaceuticals. The synthesis of 3,3-dimethylindoline (B1314585) structures, which are attractive scaffolds in drug discovery, can be achieved via palladium-catalyzed C(sp³)–H activation. nih.gov Furthermore, an intramolecular cyclization strategy involving indoline derivatives was utilized in a concise synthesis of the FDA-approved cancer drug, Rucaparib. nih.gov The synthesis of fused heterocyclic systems, such as 3,4-dihydro-1H- wikipedia.orgrsc.orgoxazino[4,3-a]indoles, can be efficiently achieved starting from ethyl 1H-indole-2-carboxylates, demonstrating the utility of indole carboxylates as versatile starting materials for complex heterocyclic synthesis. nih.gov The combination of these synthetic strategies allows for a modular and efficient approach to biologically active compounds and complex natural products, positioning indoline-1-carboxylate derivatives as key synthetic intermediates.

Advanced Applications in Contemporary Organic Synthesis

Construction of Polycyclic and Fused Heterocyclic Systems

The synthesis of fused and polycyclic heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Lithium indoline-1-carboxylate serves as a key precursor in reactions designed to build additional rings onto the indoline (B122111) framework. The N-carboxylate group can function as a temporary protecting group or as a reactive moiety that facilitates cyclization reactions.

Indole (B1671886) derivatives, closely related to indolines, are well-known for their participation in cycloaddition and nucleophilic addition reactions to form a variety of fused systems, including pyrroloindoles and carbazoles. researchgate.net The lithiated N-carboxylate of the indoline can be strategically removed (decarboxylation) under thermal or chemical conditions to generate a reactive N-anionic intermediate. This intermediate is a potent nucleophile, capable of intramolecularly attacking suitable electrophilic sites appended to the indoline core, leading to the formation of new fused rings. This strategy is particularly effective for creating complex, multi-ring systems that would be challenging to assemble through other methods. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from Indoline Precursors

Resulting Ring System Synthetic Strategy Precursor Features
Pyrrolo[1,2-a]indoles Intramolecular Cyclization Side chain with an electrophilic group
Carbazoles Aromatization/Annulation Cycloaddition followed by oxidation

Modular Synthesis Strategies for Complex Molecular Architectures

Modular synthesis, which involves the stepwise assembly of complex molecules from distinct building blocks, is a powerful strategy in modern organic chemistry. This compound is an excellent example of a modular building block. researchgate.net The indoline core represents a foundational module that can be functionalized in various positions before further elaboration at the nitrogen atom.

The synthesis process often involves:

Core Functionalization: Introducing substituents onto the aromatic ring of the indoline scaffold.

Deprotection/Activation: Removal of the carboxylate group from the nitrogen to unveil a reactive N-H bond or an N-anion.

Module Coupling: Attaching a second complex molecular fragment to the nitrogen atom via C-N bond formation.

This approach allows for the systematic variation of different parts of the final molecule, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. The stability of the lithium carboxylate allows for the manipulation of other parts of the molecule without affecting the nitrogen, which can then be deprotected and coupled in a final, strategic step.

Catalytic and Stoichiometric Applications in Carbon-Carbon and Carbon-Nitrogen Bond Formations

This compound plays a crucial role in both stoichiometric and catalytic C-C and C-N bond-forming reactions. Organolithium compounds are renowned for their utility in creating new carbon-carbon bonds. researchgate.netwiley.comrice.edu

Carbon-Carbon Bond Formation: The N-carboxylate group can act as a powerful ortho-directing group. In the presence of a strong base like tert-butyllithium (B1211817), the lithium carboxylate can direct the deprotonation (lithiation) of the C7 position on the aromatic ring. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to form a new C-C bond at this position. This directed metalation strategy provides a reliable method for regioselective functionalization of the indoline scaffold. Theoretical and experimental studies have shown that lithium itself can play a catalytic role in promoting C-C coupling reactions under certain conditions. nih.gov

Carbon-Nitrogen Bond Formation: The formation of C-N bonds is fundamental to the synthesis of countless nitrogen-containing compounds. This compound can serve as a nucleophilic source of the indoline moiety. Following decarboxylation to unmask the N-H group, the resulting indoline can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides. researchgate.net Recent advances have also explored visible-light-induced methods for intramolecular C-N bond formation to synthesize indole derivatives, a strategy where protected indolines serve as key precursors. rsc.org Furthermore, certain biological systems utilize enzymes like cytochrome P450s to catalyze C-N bond formation, inspiring synthetic approaches to construct novel polyketide-indole hybrids. nih.gov

Table 2: Bond Formation Reactions Involving Indoline Derivatives

Bond Type Reaction Name Role of Indoline Derivative Key Reagents
C-C Directed ortho-Metalation Substrate with directing group s-BuLi, TMEDA, Electrophile
C-N Buchwald-Hartwig Amination Nucleophile (after deprotection) Palladium catalyst, Aryl halide

Design and Synthesis of Advanced Building Blocks for Chemical Libraries

In the field of drug discovery, the generation of chemical libraries containing diverse but structurally related molecules is essential for identifying new therapeutic leads. The indoline skeleton is a "privileged scaffold," meaning it is found in a wide variety of biologically active compounds. scilit.com

This compound is an ideal starting material, or advanced building block, for the creation of such libraries. Its stability allows for safe handling and storage, while its inherent reactivity provides a gateway to a vast chemical space. By employing the synthetic strategies discussed previously (e.g., directed metalation, cross-coupling), chemists can systematically modify the indoline core at multiple positions (the nitrogen, the aromatic ring, and the five-membered ring). This systematic modification allows for the rapid generation of hundreds or thousands of unique indoline derivatives. These libraries can then be screened against various biological targets to identify compounds with desired pharmacological properties. The development of novel, stable, and versatile building blocks like this compound is critical for advancing medicinal chemistry and accelerating the discovery of new medicines. umich.edu

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of lithium indoline-1-carboxylate, and what analytical methods ensure reproducibility?

  • Methodological Answer : Synthesis optimization involves varying reaction conditions (e.g., temperature, solvent, stoichiometry) and monitoring purity via HPLC or GC-MS. For example, tert-butyl indoline-1-carboxylate synthesis (analogous to lithium derivatives) employs carboxylation under inert atmospheres, with yields improved using anhydrous conditions . Characterization requires 1H/13C NMR (e.g., δ 139.50 ppm for quaternary carbons in similar indoline derivatives ) and ESI-MS for molecular ion validation. Reproducibility demands standardized protocols for solvent drying and catalyst selection, as emphasized in polymer science data standardization guidelines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard guidelines, including fume hood use, nitrile gloves, and flame-resistant lab coats. Indoline derivatives (e.g., CAS 496-15-1) require precautions against inhalation and skin contact, with emergency protocols aligned with CHEMTREC® standards . Material Safety Data Sheets (SDS) must be reviewed pre-experiment, and waste disposal should follow institutional guidelines for lithium-containing organics.

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural characterization be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts) require cross-validation using complementary techniques:

  • X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX programs for small-molecule refinement .
  • Dynamic NMR : Probe conformational exchange in solution phase at variable temperatures .
  • Statistical analysis : Apply outlier tests (e.g., Grubbs’ test) to identify experimental errors, as highlighted in qualitative research contradiction frameworks .

Q. What strategies are effective for determining the crystal structure of this compound derivatives?

  • Methodological Answer :

  • Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to enhance data quality.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and twin refinement in cases of lattice disorder .
  • Validation : Cross-check with CIF files and Platon toolkit for symmetry errors. Example: Ethyl indoline-1-carboxylate derivatives show C26H25NO3 composition with validated ESI-MS ([M+H]+ = 400) .

Q. How should preclinical pharmacological studies be designed to meet IND application requirements?

  • Methodological Answer : Follow FDA IND guidelines:

  • Toxicology : Conduct dose-ranging studies in two mammalian species (rodent/non-rodent) over 14–28 days, monitoring hepatic/renal biomarkers .
  • Pharmacokinetics : Assess bioavailability via LC-MS/MS, correlating plasma concentration-time curves with dose.
  • CMC documentation : Detail synthesis scalability, impurity profiles (e.g., ≤0.1% residual solvents), and stability under ICH conditions (25°C/60% RH) .

Q. What mechanistic insights support the use of this compound in [4+2] cycloaddition reactions for heterocyclic synthesis?

  • Methodological Answer :

  • Reactivity : The carboxylate group acts as an electron-withdrawing moiety, polarizing the diene for Diels-Alder reactions. Example: Cyclopropane-substituted heterocycles synthesized via tert-butyl indoline-1-carboxylate intermediates .
  • Kinetic studies : Monitor reaction progress via in-situ IR for carbonyl absorption shifts (1700–1750 cm⁻¹).
  • Computational modeling : Use DFT (B3LYP/6-31G*) to predict transition states and regioselectivity .

Data Presentation and Reproducibility

Q. How should researchers present synthetic and analytical data to ensure reproducibility?

  • Methodological Answer :

  • Tables : Include reaction parameters (e.g., Table 1) and spectroscopic assignments (e.g., 13C NMR shifts ).
  • Graphs : Plot yield vs. temperature/pH to identify optimal conditions.
  • Standardization : Follow IUPAC nomenclature and SI units, as mandated in polymer science reporting .

Table 1 : Example Synthesis Optimization for this compound

ConditionTemperature (°C)SolventCatalystYield (%)
Anhydrous THF-78LDANone72
Dry DCM25DCCDMAP65

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